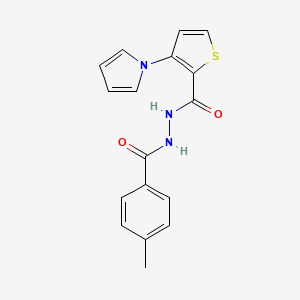

N'-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

N'-(4-Methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring and a 4-methylbenzoyl hydrazide moiety. Its molecular formula is C₁₇H₁₅N₃O₂S, with a molecular weight of 325.38 g/mol and a CAS registry number of 672925-24-5 . The compound's structure combines electron-rich aromatic systems (thiophene and pyrrole) with a hydrazide linker, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar aromatic systems.

Properties

IUPAC Name |

N'-(4-methylbenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-4-6-13(7-5-12)16(21)18-19-17(22)15-14(8-11-23-15)20-9-2-3-10-20/h2-11H,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXJZIZSRJKODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144722 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(4-methylbenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672925-24-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(4-methylbenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672925-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-(4-methylbenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the acylation of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and pyrrole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of this compound are influenced by modifications to its benzoyl substituent (R). Below is a detailed comparison with key analogs:

Substituent-Driven Variations

N'-(4-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

- Molecular Formula : C₁₆H₁₂ClN₃O₂S

- Molecular Weight : 345.80 g/mol

- CAS Number : 672925-34-7

- Key Differences: The 4-chloro substituent introduces an electron-withdrawing group, increasing molecular weight by ~20 g/mol compared to the methyl analog. No direct IC₅₀ data are reported, but chloro-substituted analogs are often explored for enhanced binding in halogen-bonding interactions .

N'-(4-Methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

- Molecular Formula : C₁₇H₁₅N₃O₃S (estimated)

- Key Differences :

N'-(2,6-Difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

- Target Compound : Expected peaks include:

- ~3200 cm⁻¹ (C-H aromatic),

- ~1690 cm⁻¹ (C=O stretch),

- ~1600 cm⁻¹ (C=N stretch).

- Chloro Analog : Similar IR profile but with slight shifts due to the electron-withdrawing Cl substituent .

Nuclear Magnetic Resonance (NMR)

- 1H-NMR :

- Aromatic protons in the thiophene and pyrrole rings resonate at δ 6.5–8.0 ppm.

- Methyl groups (e.g., 4-methylbenzoyl) appear as singlets near δ 2.3–2.5 ppm .

Biological Activity

Overview

N'-(4-Methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is an organic compound notable for its unique structure, which incorporates a benzoyl group, a pyrrole ring, and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C17H15N3O2S

- Molecular Weight : 325.39 g/mol

- CAS Number : 672925-24-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound is effective at low concentrations, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. In vivo studies using mouse models have shown promising results in reducing tumor size without significant toxicity to normal tissues.

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Targets : The presence of thiophene and pyrrole rings allows for interactions with various molecular targets within cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that the compound had an MIC of 16 µg/mL, significantly lower than conventional antibiotics like penicillin.

Study 2: Anticancer Activity

In another investigation, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased levels of activated caspases.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 672925-24-5 |

| MIC against S. aureus | 16 µg/mL |

| IC50 against MCF-7 cells | 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.